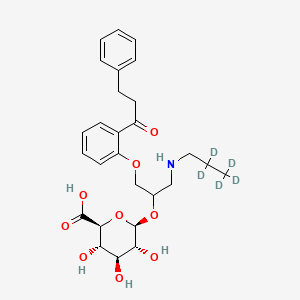
Adenosine monophosphate-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.
Reduction: Formation of adenosine.
Substitution: Replacement of phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various adenosine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
Mecanismo De Acción
Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .
Comparación Con Compuestos Similares
Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10: Labeled with carbon-13 only.
Adenosine monophosphate-d12: Deuterium-labeled derivative.
Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .
Propiedades
Fórmula molecular |
C10H14N5O7P |
|---|---|
Peso molecular |
362.12 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
SMILES isomérico |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


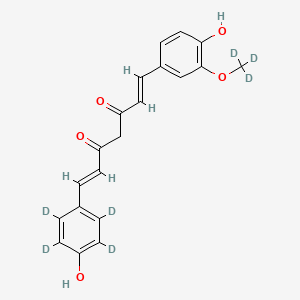
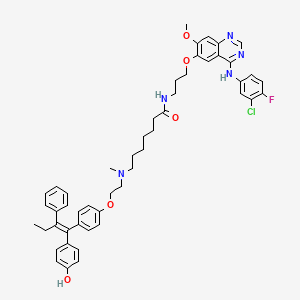
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
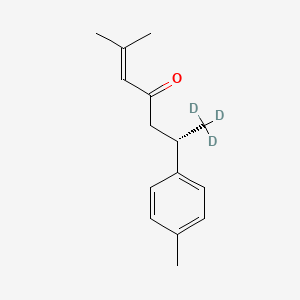

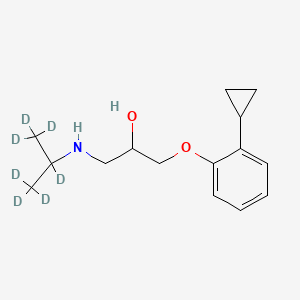
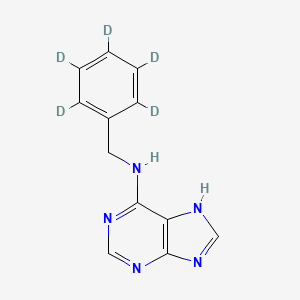
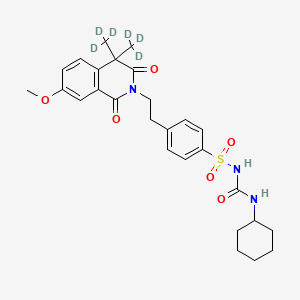
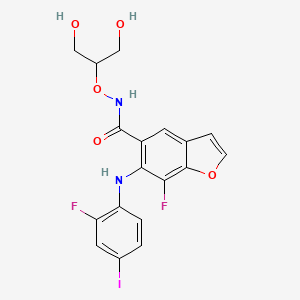
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

